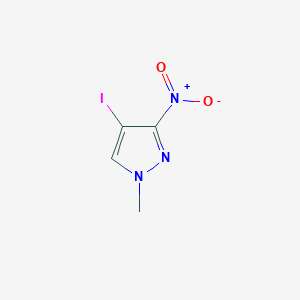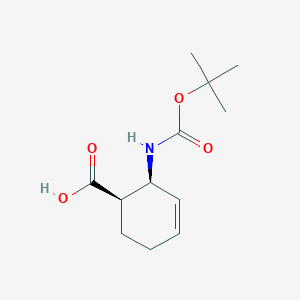
2,3-Difluoro-4-iodopyridine
描述
2,3-Difluoro-4-iodopyridine: is a chemical compound with the molecular formula C5H2F2IN and a molecular weight of 240.98 g/mol . It is a derivative of pyridine, where two hydrogen atoms are replaced by fluorine atoms at positions 2 and 3, and another hydrogen atom is replaced by an iodine atom at position 4. This compound is known for its unique chemical properties and is used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions:
Halogen Exchange Reaction: One common method for synthesizing 2,3-Difluoro-4-iodopyridine involves the halogen exchange reaction.
Direct Fluorination: Another method involves the direct fluorination of 4-iodopyridine using a fluorinating agent such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogen exchange reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
化学反应分析
Types of Reactions:
Substitution Reactions: 2,3-Difluoro-4-iodopyridine can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted pyridines such as 2,3-difluoro-4-aminopyridine or 2,3-difluoro-4-thiopyridine.
Oxidation Products: Oxidation can yield iodopyridine oxides.
Reduction Products: Reduction typically results in the formation of difluoropyridine.
科学研究应用
Chemistry: 2,3-Difluoro-4-iodopyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex fluorinated pyridines and other heterocyclic compounds .
Biology and Medicine: In medicinal chemistry, this compound is used in the development of pharmaceuticals. Its fluorinated structure imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets .
Industry: The compound is used in the agrochemical industry for the synthesis of herbicides and pesticides. Its fluorinated structure contributes to the efficacy and environmental stability of these products .
作用机制
The mechanism of action of 2,3-Difluoro-4-iodopyridine is primarily related to its ability to undergo various chemical reactions, making it a versatile intermediate in organic synthesis. The fluorine atoms in the compound increase its electron-withdrawing capacity, which can influence the reactivity and stability of the molecule. In biological systems, the compound can interact with specific enzymes or receptors, modulating their activity through binding interactions .
相似化合物的比较
2,4-Difluoro-3-iodopyridine: Similar in structure but with different fluorine substitution pattern.
2,6-Difluoro-4-iodopyridine: Another isomer with fluorine atoms at positions 2 and 6.
Uniqueness: 2,3-Difluoro-4-iodopyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of fluorine atoms at positions 2 and 3 enhances its electron-withdrawing ability, making it more reactive in certain chemical reactions compared to its isomers .
属性
IUPAC Name |
2,3-difluoro-4-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F2IN/c6-4-3(8)1-2-9-5(4)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXBVJWFQNYGJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466207 | |
| Record name | 2,3-DIFLUORO-4-IODOPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851386-34-0 | |
| Record name | 2,3-DIFLUORO-4-IODOPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















